molecular formula C5H10ClNO2 B1461975 cis-2-Aminocyclobutanecarboxylic acid hydrochloride CAS No. 551936-38-0

cis-2-Aminocyclobutanecarboxylic acid hydrochloride

Cat. No.: B1461975
CAS No.: 551936-38-0
M. Wt: 151.59 g/mol
InChI Key: YDUYWOJGABHCAO-HJXLNUONSA-N
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Description

cis-2-Aminocyclobutanecarboxylic acid hydrochloride: is a cyclic beta-amino acid derivative

Preparation Methods

The synthesis of cis-2-Aminocyclobutanecarboxylic acid hydrochloride involves several steps to ensure the production of enantiomerically pure compounds. One refined method includes the derivatization of the racemic cis-cyclobutane beta-amino acid core with a chiral non-racemic oxazolidin-2-one. This allows for easy diastereoisomeric separation and non-destructive cleavage of the chiral auxiliary by hydrolysis or ammonolysis . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

cis-2-Aminocyclobutanecarboxylic acid hydrochloride: undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

cis-2-Aminocyclobutanecarboxylic acid hydrochloride: has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2-Aminocyclobutanecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

cis-2-Aminocyclobutanecarboxylic acid hydrochloride: can be compared with other cyclic beta-amino acids such as:

These compounds share similar structural features but differ in their ring size and stereochemistry, which can influence their chemical reactivity and biological activity. The unique properties of This compound make it a valuable compound for various research applications.

Properties

IUPAC Name

(1R,2S)-2-aminocyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUYWOJGABHCAO-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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